![molecular formula C₁₈H₁₉NO₄ B1146739 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 153433-80-8](/img/structure/B1146739.png)
(2r,3s)-3-Phenylisoserine ethyl ester
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Overview
Description
“(2r,3s)-3-Phenylisoserine ethyl ester” is a chemical compound with the molecular formula C10H19NO4 . It contains a total of 33 bonds, including 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Synthesis Analysis
The chiral intermediate (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester, a potential taxol side-chain synthon, was prepared by microbial and enzymatic processes .Molecular Structure Analysis
The molecular structure of “(2r,3s)-3-Phenylisoserine ethyl ester” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
The stereoselective reduction of racemic 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester is involved in the synthesis of this compound .Physical And Chemical Properties Analysis
The molecular formula of “(2r,3s)-3-Phenylisoserine ethyl ester” is C10H19NO4, and its molecular weight is 217.26216 g/mol .Scientific Research Applications
Biotechnological Applications
“(2r,3s)-3-Phenylisoserine ethyl ester” has been used in biotechnological applications, specifically in the field of alcohol dehydrogenases (ADHs). ADHs catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . A new ADH cloned from Clostridium acetobutylicum was used for the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester, providing a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester with 95% yield, 95% de, and 99% ee .
Synthesis of Taxol Side-Chain Synthon
The compound has been used in the microbial and enzymatic synthesis of a taxol side-chain synthon. Taxol is an anticancer compound recently approved by FDA for the treatment of ovarian cancer . The chiral intermediate (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester, a potential taxol side-chain synthon, was prepared by these processes .
Chemoenzymatic Methodology
“(2r,3s)-3-Phenylisoserine ethyl ester” has been used in a chemoenzymatic methodology which gives access to all the four possible stereoisomers of the 2,3-dimethylglyceric acid ethyl ester .
Future Directions
properties
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3s)-3-Phenylisoserine ethyl ester |
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